KB-141 - 219691-94-8

KB-141

Catalog Number: EVT-271606
CAS Number: 219691-94-8
Molecular Formula: C17H16Cl2O4
Molecular Weight: 355.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An anticholesteremic agent.
Source and Classification

KB-141, also known by its chemical name 3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid, belongs to the class of small molecules and is categorized as an experimental drug. It has been studied for its anticholesteremic properties and is recognized for its potential therapeutic applications in metabolic syndrome and related disorders .

Synthesis Analysis

The synthesis of KB-141 involves several key steps focused on modifying its molecular structure to enhance selectivity and potency. Initial synthetic efforts retained a core structure derived from tiratricol, with variations introduced at specific positions to optimize the compound's efficacy.

Key Synthesis Steps:

  1. Core Structure Modification: The synthesis begins with a 3,5-dichloro or 3,5-dibromo acetic acid core.
  2. Substituent Variation: Modifications at the 3′ position with substituted phenyl and heterocyclic groups were explored .
  3. Amino Acid Coupling: Subsequent studies involved coupling amino acids through the acetic acid group to further modulate selectivity .
  4. Amide Formation: Variations replacing the 4′-hydroxyl group with amides were also attempted but did not surpass KB-141's selectivity or potency .

The synthetic routes have been meticulously documented in various studies, indicating a focus on optimizing pharmacological properties while maintaining structural integrity.

Molecular Structure Analysis

The molecular structure of KB-141 is characterized by a complex arrangement that includes:

  • Chemical Formula: C17_{17}H16_{16}Cl2_{2}O4_{4}
  • Molecular Weight: Average weight of 355.213 g/mol; monoisotopic weight of approximately 354.042564414 g/mol.
  • Functional Groups: The structure features dichloro substituents, phenolic hydroxyl groups, and an acetic acid moiety contributing to its biological activity .

Structural Data

  • Rotatable Bonds: 5
  • Polar Surface Area: 66.76 Ų
  • Hydrogen Bond Donors/Acceptors: 2 donors and 3 acceptors .

This structural complexity underpins its selective action on thyroid hormone receptors.

Chemical Reactions Analysis

KB-141 primarily engages in receptor-mediated interactions rather than classical chemical reactions typical of small molecules. Its mechanism involves binding to thyroid hormone receptors, particularly the beta subtype, leading to downstream metabolic effects.

Key Interactions:

  1. Agonistic Activity: KB-141 acts as an agonist for the thyroid hormone receptor beta, promoting lipid metabolism and energy expenditure.
  2. Selectivity Profile: It exhibits a tenfold selectivity for cholesterol-lowering effects compared to cardiotoxicity, making it a promising candidate for treating hyperlipidemia without significant cardiac side effects .
Mechanism of Action

The mechanism of action for KB-141 revolves around its selective activation of thyroid hormone receptor beta. This receptor plays a crucial role in regulating metabolism, including lipid metabolism and thermogenesis.

Detailed Mechanism:

  1. Binding Affinity: KB-141 binds selectively to the ligand-binding domain of the thyroid hormone receptor beta, activating transcriptional pathways that enhance metabolic rate and reduce cholesterol levels.
  2. Physiological Effects: Studies indicate that treatment with KB-141 leads to significant reductions in cholesterol levels and body weight without adversely affecting heart rate, distinguishing it from non-selective thyroid hormone therapies .
  3. Receptor Mutations Impact: Research has shown that certain mutations in the receptor can affect binding affinity and efficacy, highlighting the importance of receptor conformation in drug action .
Physical and Chemical Properties Analysis

KB-141 possesses several notable physical and chemical properties that contribute to its pharmacological profile:

PropertyMeasurement
Water Solubility0.00319 mg/mL
LogP (octanol-water partition)4.88
pKa (strongest acidic)3.27
Polarizability34.26 ų
BioavailabilityEstimated at ~1

These properties suggest that while KB-141 is not highly soluble in water, it possesses favorable lipophilicity for membrane permeability .

Applications

KB-141 has potential applications in various fields:

  1. Metabolic Disorders: Its ability to lower cholesterol levels positions it as a candidate for treating hyperlipidemia and obesity.
  2. Thyroid Hormone Replacement Therapy: As a selective agonist, it may serve as an alternative to traditional thyroid hormone therapies, offering benefits without significant cardiac risks.
  3. Research Tool: Its unique properties make it valuable for studying thyroid hormone signaling pathways and receptor biology .
Introduction to KB-141 in Contemporary Pharmacological Research

KB-141 (3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid) represents a pioneering achievement in nuclear receptor pharmacology as a synthetic thyroid hormone receptor agonist with unprecedented selectivity for the beta isoform. This small molecule has fundamentally advanced our understanding of thyroid hormone signaling and enabled the exploration of receptor-specific therapeutic effects previously obscured by the limitations of non-selective thyroid hormone mimetics. Its development marked a critical milestone in the transition from non-selective thyromimetics to tissue-targeted therapeutics, offering new avenues for treating metabolic disorders while avoiding detrimental extrahepatic effects. The compound's unique molecular architecture enables precise engagement with TRβ-dominated pathways in metabolic tissues, distinguishing it from endogenous thyroid hormones and earlier synthetic analogs that activated both receptor isoforms indiscriminately [2] [3].

Historical Context and Discovery of KB-141 as a Synthetic Thyroid Hormone Receptor Agonist

The discovery of KB-141 emerged from systematic structure-activity relationship studies conducted in the early 2000s that aimed to dissect the differential molecular recognition properties of thyroid hormone receptor (TR) isoforms. Researchers strategically modified the core thyromimetic structure by introducing halogen substitutions and optimizing the phenolic side chain, culminating in the identification of the 3,5-dichloro-4-(4-hydroxy-3-isopropylbenzyl)phenol scaffold that exhibited remarkable beta isoform preference. Published pharmacological characterizations revealed that KB-141 binds to human TRβ1 with 17-fold greater selectivity over TRα1, as evidenced by IC₅₀ values of 3.3 nM versus 23.9 nM respectively in competitive binding assays displacing triiodothyronine (T₃) [2].

Table 1: Pharmacological Profile of KB-141 in Receptor Binding and Cellular Assays

ParameterTRβ1 AffinityTRα1 AffinitySelectivity Ratio (TRα/TRβ)Cellular EC₅₀ (TRβ)
Value3.3 nM23.9 nM7.21.12 nM (CV-1 cells)
AssayT₃ displacementT₃ displacementCompetitive bindingTRE-luciferase reporter

The rational design exploited subtle differences in the ligand-binding pockets between TR isoforms, particularly leveraging the increased space near amino acid position 282 in TRβ. This approach represented a significant departure from previous thyromimetic development that had focused primarily on metabolic potency without addressing receptor subtype discrimination. KB-141's discovery was documented in foundational medicinal chemistry literature as the first thyromimetic to achieve greater than 10-fold selectivity for TRβ while maintaining nanomolar potency, establishing a new pharmacological benchmark for thyroid receptor targeting that inspired subsequent generations of selective thyromimetics [3].

Significance of Selective Thyroid Hormone Receptor Beta (TRβ) Targeting

The therapeutic rationale for TRβ-selective agonism stems from the distinct tissue distribution patterns and physiological functions of TR isoforms. TRα predominates in the cardiovascular system, bone, and central nervous system, while TRβ is the predominant isoform in the liver, kidneys, and pituitary gland. This differential expression creates a compelling opportunity for tissue-specific pharmacology—KB-141's selectivity enables activation of hepatic metabolic pathways while minimizing potentially deleterious cardiac effects mediated through TRα activation [3].

Molecular studies demonstrated that KB-141 achieves its isoform discrimination through differential stabilization of the TRβ ligand-binding domain. The compound's chlorinated phenolic ring and hydrophobic isopropyl extension form specific van der Waals contacts with residues unique to the TRβ binding pocket, particularly with Ser277, Asn331, and Arg320. This precise molecular recognition creates a thermodynamic preference for TRβ binding that translates to functional selectivity in cellular systems. In reporter gene assays using CV-1 cells, KB-141 activated TRβ-mediated transcription with an EC₅₀ of 1.12 nM, while requiring 4.5 nM to activate TRα—demonstrating approximately 4-fold functional selectivity that closely mirrored its binding preference [2].

Table 2: Tissue-Specific Gene Regulation Profile of KB-141

Target TissueGene ModulatedFold Induction vs. ControlTR Isoform Responsible
LiverSpot 148.5TRβ
LiverLDL Receptor4.2TRβ
Heartα-MHC1.8TRα
HeartSERCA21.5TRα
PituitaryTSHβ0.3TRβ

The functional consequences of this selectivity were demonstrated in preclinical models where KB-141 effectively reduced plasma cholesterol and triglyceride levels without increasing heart rate or inducing cardiac hypertrophy—effects that had plagued earlier non-selective thyromimetics. Hepatic gene expression analyses revealed that KB-141 potently induced cholesterol-metabolizing enzymes (CYP7A1), lipid oxidation regulators (malic enzyme), and LDL receptor expression, recapitulating beneficial aspects of thyroid hormone signaling specifically in metabolic tissues. This tissue-discriminating pharmacology validated the therapeutic hypothesis that TRβ-selective agonists could harness the beneficial metabolic effects of thyroid hormone while circumventing its cardiotoxic limitations [3].

KB-141 in the Evolution of Metabolic Disorder Therapeutics

KB-141 occupies a pivotal position in the historical trajectory of metabolic disease therapeutics, bridging the gap between unselective thyromimetics and modern tissue-targeted agents. It served as the critical proof-of-concept molecule demonstrating that selective TRβ activation could produce clinically relevant reductions in atherogenic lipids without adverse cardiac effects. In diet-induced obese mouse models, KB-141 administration produced dose-dependent reductions in serum cholesterol (26-38%) and triglycerides (32-45%) while simultaneously decreasing hepatic steatosis. These lipid-lowering effects occurred at doses that showed minimal cardiac impact as assessed by heart rate changes, cardiac hypertrophy markers, and atrial natriuretic peptide expression [3].

The compound's pharmacological profile directly informed the development of subsequent generations of liver-directed TRβ agonists. Recognizing that even selective receptor activation could potentially affect TRβ-expressing tissues like the pituitary and hypothalamus, researchers developed advanced prodrug strategies inspired by KB-141's limitations. These efforts yielded compounds like MB07811, which undergoes first-pass hepatic extraction and conversion to the active phosphonate metabolite MB07344 that exhibits restricted tissue distribution. Comparative studies demonstrated that while KB-141 reduced cholesterol and triglycerides, it also suppressed the thyroid hormone axis at therapeutic doses—an effect circumvented by the liver-targeted prodrug approach [3].

Table 3: Preclinical Efficacy of KB-141 in Metabolic Parameters

Metabolic ParameterReduction (%)Model SystemDosing Duration
Serum Cholesterol26-38%Diet-induced obese mice14 days
Serum Triglycerides32-45%Diet-induced obese mice14 days
Hepatic Triglycerides41%Diet-induced obese mice14 days
LDL-C34%Rat model7 days
Body WeightNo significant changeMultiple modelsVaries

Beyond its primary metabolic applications, KB-141 unexpectedly revealed potential in oncology through its ability to modulate chemotherapy sensitivity. In triple-negative breast cancer models, TRβ expression correlated with improved chemosensitivity, and treatment with TRβ agonists including KB-141 enhanced the efficacy of doxorubicin and docetaxel by restoring apoptotic pathways. This effect was mediated through suppression of cAMP/PKA signaling, suggesting that KB-141 and related TRβ agonists might have adjuvant therapeutic potential in chemotherapy-resistant malignancies characterized by low TRβ expression [4].

The scientific legacy of KB-141 extends to contemporary TRβ agonists now in clinical development, including MGL-3196 (resmetirom), which shares its core TRβ selectivity principle but incorporates enhanced liver targeting. These advances represent the direct evolution of concepts first validated with KB-141, now being applied to conditions including NASH, dyslipidemia, and potentially atherosclerosis. The compound thus established the pharmacological foundation for an entirely new class of metabolic therapeutics that leverage the beneficial aspects of thyroid hormone signaling while avoiding its historical limitations [3] [9].

Properties

CAS Number

219691-94-8

Product Name

KB-141

IUPAC Name

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid

Molecular Formula

C17H16Cl2O4

Molecular Weight

355.2 g/mol

InChI

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22)

InChI Key

OZYQIQVPUZANTM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

Solubility

Soluble in DMSO

Synonyms

KB 141
KB-141
KB141 cpd

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.